Dihydrogen phosphate

Übersicht

Beschreibung

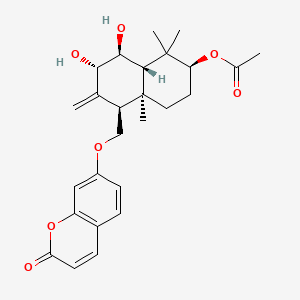

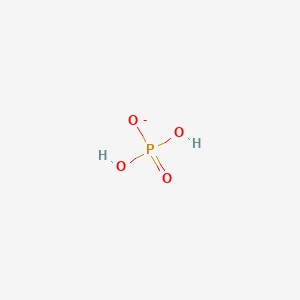

Dihydrogenphosphate is a monovalent inorganic anion that consists of phosphoric acid in which one of the three OH groups has been deprotonated. It is a monovalent inorganic anion and a phosphate ion. It is a conjugate base of a phosphoric acid. It is a conjugate acid of a hydrogenphosphate.

Wissenschaftliche Forschungsanwendungen

Laser Research and Optical Applications

- Suppression of Nonlinear Scattering in Lasers : Dihydrogen phosphate is utilized in potassium dihydrogen phosphate (KDP) crystals to suppress transverse stimulated Raman scattering, a significant issue in high-intensity laser research. The technique involves pulse stacking, which significantly enhances the threshold intensity growth rate of lasers in KDP crystals (Fan et al., 2019).

- Growth and Properties of Optical Materials : The effects of impurities on the growth, nucleation kinetics, and properties of potassium dihydrogen phosphate crystals, which are vital for nonlinear optical materials in solid-state laser source devices, have been explored (Podder, 2002).

Sensing and Detection Technologies

- Fluorescent Sensors for Dihydrogen Phosphate : Advancements in H2PO4− fluorescent sensors have been significant. These sensors are crucial for sensitive and selective detection in supramolecular chemistry and life sciences, offering simple and low-level determination methods (Zhang et al., 2014).

- Colorimetric and Fluorescent Detection : Research has been conducted on colorimetric and fluorescent recognition of dihydrogen phosphate, providing a straightforward detection method without requiring complex instrumentation (N. K et al., 2021).

Chemical Synthesis and Material Science

- Synthesis of α-Aminonitriles : Sodium dihydrogen phosphate has been used as a catalyst for synthesizing biologically potent α-aminonitrile derivatives through a one-pot three-component reaction, highlighting its role in eco-friendly and efficient chemical processes (Karimi-Jaberi & Bahrani, 2021).

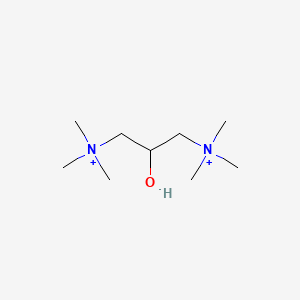

- Ionic Liquids for Pharmaceutical Applications : Choline dihydrogen phosphate, an ionic liquid, has shown potential as a stabilizing excipient or solvent for protein therapeutics, demonstrating its biocompatibility and cytotoxicity effects in biomedical applications (Weaver et al., 2010).

Environmental and Agricultural Applications

- Phytoremediation of Contaminated Soil : The role of phosphate fertilization in bioremediation, particularly using sodium dihydrogen phosphate, has been studied for its effects on the growth and heavy metal accumulation in plants, demonstrating its utility in environmental remediation (Yu et al., 2020).

Educational and Green Chemistry

- Green Chemistry in Education : Potassium dihydrogen phosphate has been proposed as an environmentally friendly electrolyte in water electrolysis experiments, aligning with green chemistry principles (Lian-sheng, 2007).

Eigenschaften

CAS-Nummer |

14066-20-7 |

|---|---|

Produktname |

Dihydrogen phosphate |

Molekularformel |

H2PO4(−) H2O4P- |

Molekulargewicht |

96.987 g/mol |

IUPAC-Name |

dihydrogen phosphate |

InChI |

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/p-1 |

InChI-Schlüssel |

NBIIXXVUZAFLBC-UHFFFAOYSA-M |

SMILES |

OP(=O)(O)[O-] |

Kanonische SMILES |

OP(=O)(O)[O-] |

Andere CAS-Nummern |

29505-79-1 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

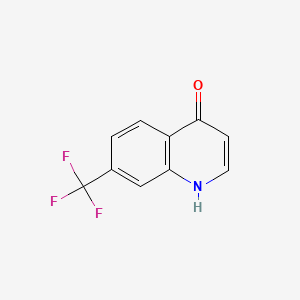

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Naphtho[1,2-b]furan](/img/structure/B1202928.png)

![6-Amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B1202939.png)

![[17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1202946.png)

![1-(4-Phenoxyphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B1202947.png)